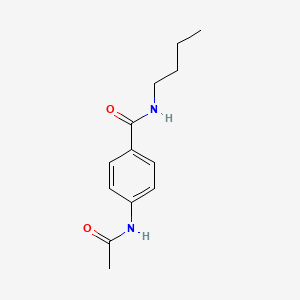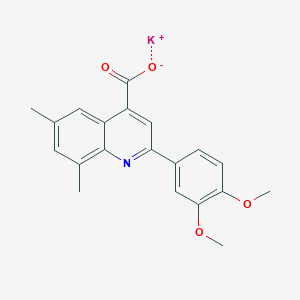![molecular formula C14H9Cl3N2OS B4906670 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B4906670.png)
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide moiety substituted with chloro and dichlorophenyl groups, making it a valuable ligand in coordination chemistry and a potential candidate for various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone to form the intermediate 2-chlorobenzoyl isothiocyanate. This intermediate is then reacted with 2,5-dichloroaniline to yield the final product. The reaction conditions generally include:
Solvent: Acetone
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Complexation Reactions: The compound can form complexes with transition metals.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Complexation Reactions: Transition metal salts in aqueous or organic solvents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Metal Complexes: Coordination complexes with metals like copper, nickel, or cobalt.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antibacterial, antifungal, and antitubercular activities.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of other thiourea derivatives and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The compound’s ability to form metal complexes also contributes to its biological activity, as these complexes can interact with biomolecules and disrupt their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
- 2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
- 2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]pyridine
Uniqueness
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both chloro and dichlorophenyl groups enhances its ability to form stable complexes with transition metals and contributes to its diverse range of applications.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2OS/c15-8-5-6-11(17)12(7-8)18-14(21)19-13(20)9-3-1-2-4-10(9)16/h1-7H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLSJVRTOHXDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-({1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B4906591.png)
![butyl 4-[(5-nitro-2-pyridinyl)amino]benzoate](/img/structure/B4906611.png)
![N'-[4-(allyloxy)benzylidene]cyclopropanecarbohydrazide](/img/structure/B4906618.png)
![2-{[(2-chlorophenyl)carbonyl]amino}-N,N-dimethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4906631.png)
![1-[2-(2-bromoethoxy)ethoxy]-3-methoxybenzene](/img/structure/B4906647.png)

![(mesitylmethylene){4'-[(mesitylmethylene)amino]-4-biphenylyl}amine](/img/structure/B4906653.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4906661.png)
![4-[3-[(4-Methoxyphenyl)methylamino]butyl]phenol](/img/structure/B4906667.png)
![4-benzyl-1-[2-chloro-5-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B4906671.png)
![2-[(4-cyano-3-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-5-isothiazolyl)sulfanyl]-N,N-diethylacetamide](/img/structure/B4906673.png)
amine](/img/structure/B4906674.png)
![N-benzyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4906680.png)
